
Z-Gly-Gly-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides .
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-Gly-Leu-NH2 can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the side chains of the amino acids.
Substitution: The peptide can participate in substitution reactions, where functional groups on the amino acids are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids glycine and leucine .
Aplicaciones Científicas De Investigación
Z-Gly-Gly-Leu-NH2 has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Biotechnology: Employed in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of Z-Gly-Gly-Leu-NH2 involves its interaction with specific enzymes and receptors in biological systems. The peptide can act as a substrate for proteases, which cleave the peptide bonds and release the constituent amino acids. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Gly-Phe-NH2: Another tripeptide with similar structural features but different amino acid composition.
Z-Gly-Gly-Val-NH2: A tripeptide with valine instead of leucine, affecting its biochemical properties
Uniqueness
Z-Gly-Gly-Leu-NH2 is unique due to its specific sequence of glycine and leucine, which imparts distinct biochemical properties and interactions with enzymes. This uniqueness makes it valuable for specific research applications and industrial uses .
Propiedades
Fórmula molecular |
C18H26N4O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
benzyl N-[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C18H26N4O5/c1-12(2)8-14(17(19)25)22-16(24)10-20-15(23)9-21-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,25)(H,20,23)(H,21,26)(H,22,24)/t14-/m0/s1 |
Clave InChI |
DLCQDKNZTBGGOD-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



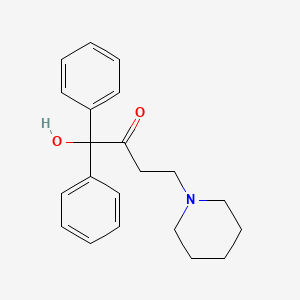
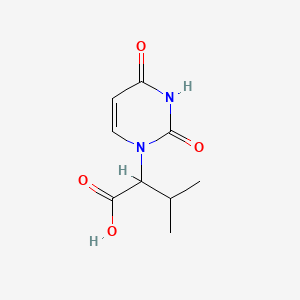
![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)

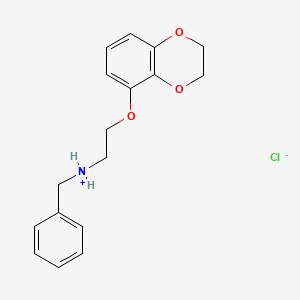
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)

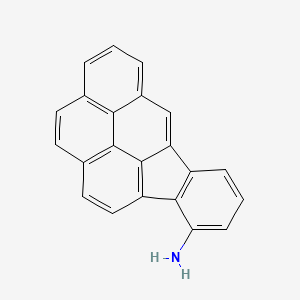
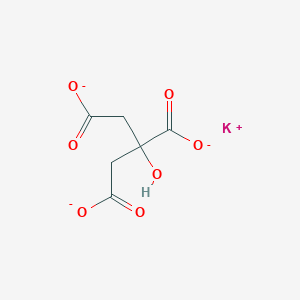

![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
